molecular formula C30H29FN4O7S B2714398 N-(3,4-dimethoxyphenethyl)-3-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide CAS No. 688059-76-9

N-(3,4-dimethoxyphenethyl)-3-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide

Cat. No. B2714398
CAS RN: 688059-76-9
M. Wt: 608.64
InChI Key: DVBAFHOPZRSEOS-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-3-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide is a useful research compound. Its molecular formula is C30H29FN4O7S and its molecular weight is 608.64. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Evaluation

This compound is related to quinazolinone scaffolds, which have been synthesized and evaluated for their anticancer activities. A study detailed the synthesis and antitumor evaluation of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds. These compounds exhibited broad-spectrum antitumor efficiency across various tumor subpanels, demonstrating their potential as therapeutic agents against cancer. The synthesis involved the design of novel series targeting the NCI 57 cell lines panel assay, showing specific activities against renal and lung cancer cell lines among others (Mohamed et al., 2016).

Antioxidant and Anticancer Activity

Another area of application is in the synthesis of novel derivatives for evaluating antioxidant and anticancer activities. A study synthesized 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, finding some compounds with antioxidant activity higher than that of ascorbic acid. These derivatives also displayed cytotoxicity against glioblastoma and triple-negative breast cancer cell lines, highlighting their potential in cancer treatment and as antioxidants (Tumosienė et al., 2020).

Antimicrobial Evaluation

The compound and its related derivatives have been evaluated for their antimicrobial properties. A study on piperazine substituted quinazoline-based thiourea/thiazolidinone/chalcone hybrids reported significant efficacy against bacteria and fungi. This highlights the compound's role in the development of new antimicrobials, with specific derivatives showing high inhibition concentrations against bacterial growth (Shah et al., 2015).

Molecular Docking and Antitumor Activity

Additionally, the compound's framework has been utilized in molecular docking studies to understand its binding interactions with target proteins. One study synthesized 3-benzyl-4(3H)quinazolinone analogues, demonstrating broad-spectrum antitumor activity and providing insights into their potential mechanism of action through molecular docking. This research underscores the compound's utility in developing potent antitumor agents with specific activities against CNS, renal, and breast cancer cell lines (Al-Suwaidan et al., 2016).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29FN4O7S/c1-39-23-8-3-18(13-24(23)40-2)9-11-32-27(36)10-12-35-29(38)21-14-25-26(42-17-41-25)15-22(21)34-30(35)43-16-28(37)33-20-6-4-19(31)5-7-20/h3-8,13-15H,9-12,16-17H2,1-2H3,(H,32,36)(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBAFHOPZRSEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NC5=CC=C(C=C5)F)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29FN4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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